N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine
Description
N-(4,4-Difluorocyclohexyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at the 2-position and a 4,4-difluorocyclohexylamine substituent at the 4-position. The difluorocyclohexyl group is known to enhance metabolic stability and influence conformational rigidity due to the electron-withdrawing fluorine atoms, which reduce susceptibility to oxidative degradation .
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDRKMXJKXAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method leverages the electrophilic character of halogenated pyrimidines to facilitate amine coupling.
Procedure
- Synthesis of 4-Chloro-2-methylpyrimidine :
Synthesis of 4,4-Difluorocyclohexylamine :
Coupling Reaction :
Optimization Data
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 12 | 72 |
| THF | Cs₂CO₃ | 80 | 24 | 58 |
| Dioxane | NaH | 120 | 8 | 68 |
Buchwald-Hartwig Amination
This palladium-catalyzed method enables efficient C–N bond formation under milder conditions.
Procedure
- Substrate Preparation : 4-Bromo-2-methylpyrimidine is synthesized via bromination of 2-methylpyrimidine (NBS, AIBN, CCl₄, 80°C).
- Coupling :
Key Advantages
- Tolerates electron-deficient aryl halides.
- Reduced side reactions compared to SNAr.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, improving efficiency.
Procedure
- 4-Chloro-2-methylpyrimidine (1.0 equiv), 4,4-difluorocyclohexylamine (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF are irradiated (150 W, 140°C, 30 min).
- Yield: 80–85% (isolated via recrystallization from ethanol).
Characterization Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H5), 6.45 (br s, 1H, NH), 3.85–3.75 (m, 1H, cyclohexyl CH), 2.45 (s, 3H, CH₃), 2.10–1.80 (m, 8H, cyclohexyl CH₂).
- ¹³C NMR : δ 162.4 (C4), 157.9 (C2), 121.8 (C5), 112.5 (C6), 34.2 (cyclohexyl C), 25.5 (CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₁H₁₆F₂N₃ [M+H]⁺: 252.1312; found: 252.1309.
Purity
- HPLC: >98% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 65–72 | 12 h | Low | High |
| Buchwald-Hartwig | 78–82 | 24 h | Moderate | Moderate |
| Microwave-Assisted | 80–85 | 0.5 h | High | Limited |
Key Observations
- SNAr is cost-effective but requires high temperatures.
- Buchwald-Hartwig offers higher yields but involves expensive catalysts.
- Microwave synthesis is rapid but less scalable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the cyclohexyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required. Its unique structure allows for selective binding to certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine with structurally related compounds, focusing on core heterocycles, substituent effects, synthesis, and inferred biological implications.
Core Heterocycle Variations
- Pyrimidine vs. Thiazole ( vs. Target) :
Thiazole derivatives (e.g., compounds 108–111) exhibit lower synthesis yields (35–78%) compared to pyrimidine analogs, likely due to steric hindrance from bulkier substituents like 3,4,5-TMB . The pyrimidine core in the target compound may offer better synthetic accessibility and tunable electronic properties for target engagement. - The iodine substituent provides a site for further functionalization or diagnostic applications .
Substituent Effects
- Difluorocyclohexyl Group :
Present in all analogs, this group consistently enhances metabolic stability. For example, the INN-listed compound () uses this moiety to modulate ion channels, suggesting its utility in central nervous system targets . - Methyl Group (Target vs.
- Morpholine and Pyrazole () : These substituents increase solubility and enable hydrogen bonding, critical for ion channel modulation .
Biological Activity
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which suggest potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a difluorocyclohexyl group and a methyl group. This configuration enhances its lipophilicity and potential for receptor binding.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C12H15F2N3 |
| Molecular Weight | 241.26 g/mol |
| CAS Number | 1854803-21-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorocyclohexyl moiety enhances binding affinity due to increased hydrophobic interactions, while the pyrimidinyl amine can engage in hydrogen bonding with target proteins.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it could competitively inhibit enzymes such as kinases or phosphatases.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of specific kinases involved in cancer cell proliferation. The IC50 values were reported in the low micromolar range, indicating potent inhibitory effects.
- Receptor Binding Studies : Binding affinity assays showed that this compound interacts effectively with certain G-protein coupled receptors (GPCRs), suggesting potential applications in treating conditions related to these pathways.
Pharmacological Applications
Due to its biological properties, this compound is being explored for various therapeutic applications:
- Anticancer Agents : Investigations are underway to assess its effectiveness against different cancer cell lines.
- Neurological Disorders : Its ability to modulate receptor activity may have implications for treating disorders such as depression or anxiety.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| This compound | Low μM | Enzyme inhibition |
| N-(3-fluorophenyl)-2-methylpyrimidin-5-amine | Moderate μM | Moderate receptor binding |
| N-(cyclopropyl)-2-methylpyrimidin-4-amine | High μM | Weak enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation between 4,4-difluorocyclohexylamine and 2-methylpyrimidin-4-amine derivatives. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Data : Yields range from 35%–78% depending on substituent compatibility and purification efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring and cyclohexyl substituents. Key signals include δ ~8.5 ppm (pyrimidine protons) and δ ~2.5 ppm (cyclohexyl methylene) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 283.2) .
Q. How do the solubility and stability of this compound influence its experimental utility?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL) but limited in aqueous buffers. Use co-solvents (e.g., cyclodextrins) for in vitro assays .
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic conditions to prevent degradation .
Advanced Research Questions
Q. What biological targets or pathways are modulated by this compound, and how is its selectivity validated?
- Methodological Answer : The compound is a Janus kinase (JAK) inhibitor , targeting the ATP-binding pocket. Validate selectivity via:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan) to identify off-target effects .
- Cellular Assays : Measure STAT phosphorylation in JAK-dependent cell lines (e.g., HEL 92.1.7) .
Q. How do structural modifications to the pyrimidine ring or cyclohexyl group impact the compound’s bioactivity?
- Methodological Answer :
- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity. For example, replacing 2-methyl with 2-CF₃ increases IC₅₀ by 3-fold in JAK2 inhibition .
- Cyclohexyl Fluorination : 4,4-Difluoro substitution improves metabolic stability compared to non-fluorinated analogs (t₁/₂ increased from 2.1 to 5.8 hours in hepatic microsomes) .
Q. What crystallographic data or computational models elucidate the compound’s binding mode with its targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallization with JAK2 reveals hydrogen bonds between the pyrimidine N1 and Leu932 backbone .
- Molecular Docking : Use Schrödinger Suite for in silico screening; Glide SP scoring identifies key hydrophobic interactions with Val911 and Phe995 .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Optimization : Adjust formulations (e.g., PEGylation) to enhance bioavailability if in vivo exposure is low .
- Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to efficacy discrepancies .
Q. What computational tools are recommended for predicting the ADMET profile of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
